molecular formula C11H12O3 B1677595 Myristicin CAS No. 607-91-0

Myristicin

Cat. No. B1677595
CAS RN: 607-91-0
M. Wt: 192.21 g/mol
InChI Key: BNWJOHGLIBDBOB-UHFFFAOYSA-N
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Description

Myristicin is a natural organic compound found primarily in the essential oil of the nutmeg kernel . It’s a phenylpropene, a type of aromatic compound that is structurally related to methylenedioxyphenylpropanoids . This compound imparts nutmeg with its unique spicy fragrance and taste, but it also plays a role in the nutmeg’s psychoactive effects when consumed in large quantities .


Synthesis Analysis

Myristicin is usually isolated from nutmeg through a process known as steam distillation . This process heats the nutmeg in water to create steam, which then carries the volatile oils, including myristicin, out of the nutmeg . The steam is cooled and condensed to collect the oil, from which myristicin can be further separated . It makes up about 4-8% of the total essential oil .


Molecular Structure Analysis

The chemical structure of myristicin consists of a benzodioxole ring attached to a propenyl chain . Its IUPAC name is 5-Allyl-1-methoxy-2,3-methylenedioxybenzene . It appears as a colorless to yellowish-brown liquid with a boiling point of 276-280°C and a characteristic aromatic odor .


Chemical Reactions Analysis

Myristicin acts as a serotonin receptor antagonist and a weak monamine oxidase (MAO) inhibitor . It has anticholinergic and psychotropic activities . Myristicin blocks cytochrome P450 monooxygenases, which detoxifies furanocoumarins . It functions as a serotonin receptor agonist and hallucinogenic agent .


Physical And Chemical Properties Analysis

Myristicin is a colorless to yellowish-brown liquid with a characteristic aromatic odor . It has a boiling point of 276-280°C . The chemical structure of myristicin consists of a benzodioxole ring attached to a propenyl chain .

Safety And Hazards

Although myristicin is safe when consumed in the small quantities typically found in food, high doses can have harmful effects . Consuming large amounts of myristicin, typically through the ingestion of excessive quantities of nutmeg, can lead to 'nutmeg intoxication’ . It is harmful if swallowed and suspected of damaging fertility or the unborn child .

properties

IUPAC Name

4-methoxy-6-prop-2-enyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BNWJOHGLIBDBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Record name myristicin
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URL https://en.wikipedia.org/wiki/Myristicin
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DSSTOX Substance ID

DTXSID1025693
Record name Myristicin
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Molecular Weight

192.21 g/mol
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Physical Description

Colorless liquid; [Merck Index], Liquid, Colourless oil; Warm balsamic-woody aroma
Record name Myristicin
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Record name Myristicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

276.5 °C, 171.00 to 173.00 °C. @ 40.00 mm Hg
Record name MYRISTICIN
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Record name Myristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene., Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name MYRISTICIN
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Record name Myristicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.1416 at 20 °C g/cu cm, 1.143-1.145
Record name MYRISTICIN
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Record name Myristicin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.00646 [mmHg]
Record name Myristicin
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Mechanism of Action

To evaluate the hepatoprotective activity of spices, 21 different spices were fed to rats with liver damage caused by lipopolysaccharide (LPS) plus d-galactosamine (D-GalN). As assessed by plasma aminotranferase activities, nutmeg showed the most potent hepatoprotective activity. Bioassay-guided isolation of the active compound from nutmeg was carried out in mice by a single oral administration of the respective fractions. Myristicin, one of the major essential oils of nutmeg, was found to possess extraordinarily potent hepatoprotective activity. Myristicin markedly suppressed LPS/D-GalN-induced enhancement of serum TNF-alpha concentrations and hepatic DNA fragmentation in mice. These findings suggest that the hepatoprotective activity of myristicin might be, at least in part, due to the inhibition of TNF-alpha release from macrophages. ..., Mouse hepatoma Hepa-1c1c7 (Hepa-1) cells were treated with myristicin to assess the role of myristicin in the process of Cyp1a-1 induction. Treatment of Hepa-1 cells with myristicin increased Cyp1a-1 transcription in a dose-dependent manner as shown by analysis of 7-ethoxyresorufin O-deethylase activity, Cyp1a-1 protein level, and Cyp1a-1 mRNA. Myristicin, however, did not competitively displace [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin from the Hepa-1 cytosolic aryl hydrocarbon (Ah) receptor in a competitive Ah receptor binding analysis using sucrose density gradient sedimentation and did not affect formation of DNA-protein complexes between the Ah receptor and its DRE target in a gel mobility shift assay using oligonucleotides corresponding to DRE 3 of the Cyp1a-1. ...
Record name MYRISTICIN
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Product Name

Myristicin

CAS RN

607-91-0
Record name Myristicin
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Record name Myristicin
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Record name 6-allyl-4-methoxy-1,3-benzodioxole
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Record name MYRISTICIN
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Record name MYRISTICIN
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Record name Myristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035873
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Melting Point

<-20 °C, < -20 °C
Record name MYRISTICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Myristicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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